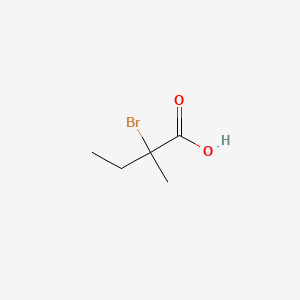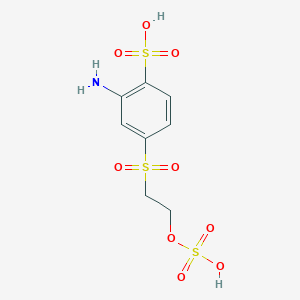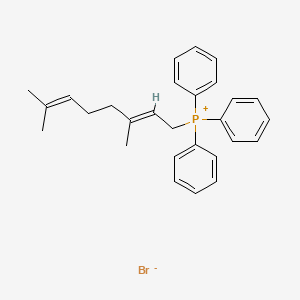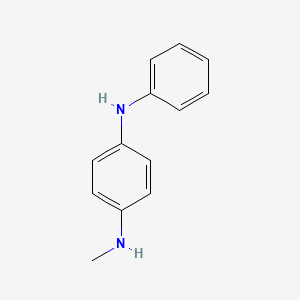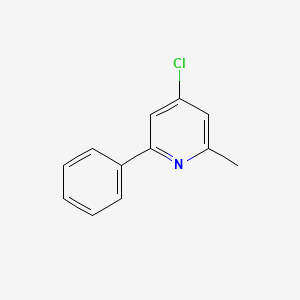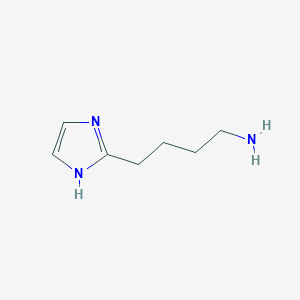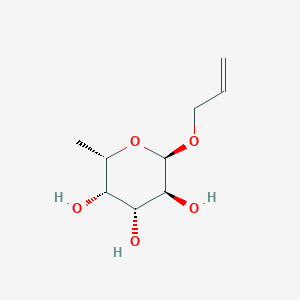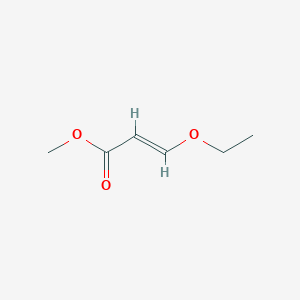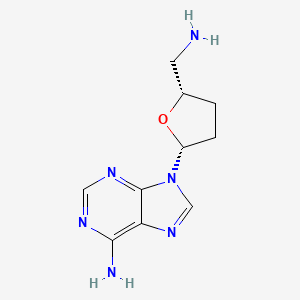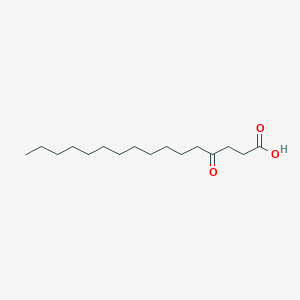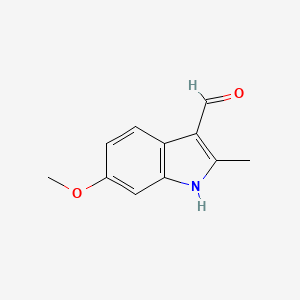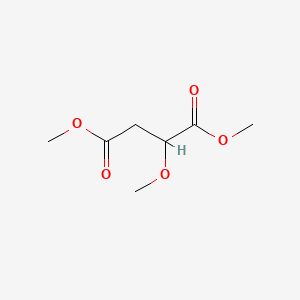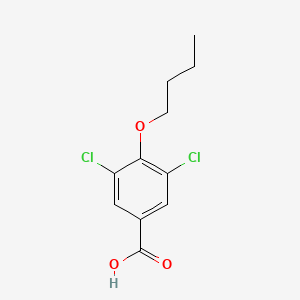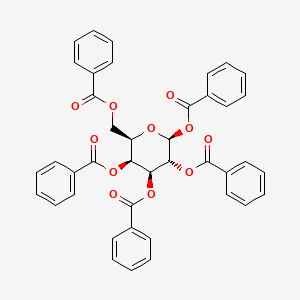
2-Benzyl-4-chloroquinazoline
Descripción general
Descripción
2-Benzyl-4-chloroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and are commonly found in pharmaceuticals, bioactive natural products, and synthetic drugs. The structure of this compound consists of a quinazoline core with a benzyl group at the second position and a chlorine atom at the fourth position.
Synthetic Routes and Reaction Conditions:
N-Arylation Method: One of the efficient methods for synthesizing this compound involves the N-arylation of 4-chloroquinazolines.
Copper-Catalyzed Reaction: Another method involves the copper-catalyzed reaction of substituted 2-bromo-benzonitriles with benzylamines.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The use of microwave irradiation and copper catalysis ensures high efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, particularly at the chlorine atom.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, phenols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Copper and palladium catalysts are often employed to facilitate these reactions.
Major Products:
Aplicaciones Científicas De Investigación
2-Benzyl-4-chloroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit receptor tyrosine kinases expressed by malignant tumors.
Biological Research: The compound is studied for its antiproliferative properties against various tumor cells, including HCT-116 and T98G.
Industrial Applications: It is used as a building block in the synthesis of other bioactive compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-chloroquinazoline involves the inhibition of specific enzymes and receptor tyrosine kinases. By forming stable complexes with these molecular targets, the compound prevents their normal function, leading to downstream effects on cellular processes . This inhibition can result in antiproliferative effects on cancer cells.
Comparación Con Compuestos Similares
4-Chloroquinazoline: Shares the quinazoline core but lacks the benzyl group at the second position.
2-Phenylquinazolin-4-amine: Another quinazoline derivative with a phenyl group at the second position and an amino group at the fourth position.
Uniqueness: 2-Benzyl-4-chloroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the benzyl group and the chlorine atom allows for diverse chemical modifications and applications in medicinal chemistry.
Propiedades
IUPAC Name |
2-benzyl-4-chloroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-15-12-8-4-5-9-13(12)17-14(18-15)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQNFKKVWFAQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785604 | |
| Record name | 2-Benzyl-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414863-57-3 | |
| Record name | 2-Benzyl-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


